
Bexarotene
概要
説明
Bexarotene (Targretin®) is a synthetic retinoid X receptor (RXR)-selective agonist approved by the FDA in 1999 for the treatment of cutaneous T-cell lymphoma (CTCL), particularly in refractory or persistent cases . As a rexinoid, it binds to RXR isoforms (α, β, γ), forming heterodimers with other nuclear receptors (e.g., PPARγ, LXR) to regulate gene expression involved in apoptosis, differentiation, and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Bexarotene is synthesized through a multi-step process involving the following key steps:
Formation of the naphthalene core: The synthesis begins with the formation of the naphthalene core, which involves the cyclization of appropriate precursors.
Introduction of the ethenyl group:
Attachment of the benzoic acid moiety: The final step involves the attachment of the benzoic acid moiety to the ethenyl-naphthalene intermediate through esterification and hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Photodegradation of Bexarotene
This compound can undergo photodegradation when exposed to UV irradiation, which may affect its cytotoxicity .
- The photodegradation of this compound can be influenced by the presence of UV filters and photocatalysts like titanium dioxide or zinc oxide .
- Photodegradation pathways involve hydroxylation of the tetrahydronaphthalene ring, leading to the formation of compounds like 7-hydroxy-bexarotene (BEXP-4) and 7-oxo-bexarotene (BEXP-3) . Further oxidation can lead to ring cleavage (BEXP-1) .
- The presence of zinc oxide/titanium dioxide can promote the degradation of this compound by generating reactive oxygen species, resulting in oxidation of the compound .
Table 1: Degradation Products of this compound
Compound | RT [min] | $$M+H+] | Fragmentation Ions |
---|---|---|---|
BEXP-1 | 8.49 | 425.1 | ESI(−): 304.8, 348.01 ESI(+): 218.1, 293.1, 305.2, 323.2, 339.2, 365.1, 381.1 |
BEXP-2 | 9.03 | 351.2 | 149.0, 229.2, 239.1, 253.1, 267.1, 281.1, 297.1 |
BEXP-3 | 9.11 | 365.1 | 149.0, 239.1, 253.1, 267.1, 281.1, 297.1 |
BEXP-4 | 9.48 | 395.2 | 247.1, 287.2, 315.2, 331.2, 349.2 |
This compound | 9.99 | 349.2 | 142.0, 227.2, 237.1, 251.1, 265.1, 279.1, 295.2 |
Reactions with Retinoid X Receptors (RXRs)
This compound selectively binds to and activates retinoid X receptor subtypes (RXR α, RXR β, RXR γ) .
- Activated RXRs can form heterodimers with other receptors like retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs) .
- These activated receptors act as transcription factors, which regulate the expression of genes involved in cellular differentiation and proliferation .
Other Reactions and Considerations
- This compound is metabolized in the liver, primarily by cytochrome P450 3A4, leading to the formation of metabolites like 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene . These metabolites are active in in vitro assays of retinoid receptor activation .
- This compound can impact cell death pathways in cancer cells, including pyroptosis, which involves caspase-4 activation and GSDME-related pathways .
- This compound has been shown to suppress the primary nucleation reaction of amyloid-beta (Aβ42) peptides, which are associated with Alzheimer's disease . It may also block calcium-permeable ion channels formed by amyloid-beta peptides .
This information encapsulates the known chemical reactions of this compound, derived from a variety of research studies.
科学的研究の応用
Bexarotene has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of retinoids and their interactions with retinoid X receptors.
Biology: It is used to investigate the mechanisms of cell differentiation, apoptosis, and gene expression regulation.
作用機序
ベクサロテンは、レチノイドX受容体サブタイプ(RXR α、RXR β、RXR γ)に選択的に結合して活性化することによって効果を発揮します。これらの受容体は、遺伝子発現を調節するリガンド活性化転写因子として機能します。ベクサロテンによるRXRsの活性化は、細胞の増殖、分化、およびアポトーシスの調節につながります。皮膚T細胞リンパ腫の治療における正確な作用機序は完全には解明されていませんが、細胞の増殖と生存に関与する遺伝子の調節が関与しています .
類似化合物:
レチノイン酸: ニキビや急性前骨髄球性白血病の治療に使用される別のレチノイド。
イソトレチノイン: 重度のニキビや特定の種類の皮膚がんに使用されます。
アリトレチノイン: 慢性手湿疹とカポジ肉腫に使用されます.
ベクサロテンの独自性: ベクサロテンは、レチノイドX受容体を選択的に活性化する点でユニークであり、これは主にレチノイン酸受容体を標的とする他のレチノイドとは異なります。この選択的活性化により、ベクサロテンは細胞の増殖と分化に関与する特定の経路を調節することができ、皮膚T細胞リンパ腫の治療に特に有効となっています .
類似化合物との比較
Mechanism of Action :
- Induces apoptosis in CTCL cells by downregulating survivin, activating caspase-3, and cleaving PARP .
- Upregulates tumor suppressor genes (e.g., ATF3, EGR3) via RXR-mediated transcription .
- Reduces angiogenesis and metastasis by inhibiting endothelial cell growth and tumor cell migration .
Clinical Efficacy :
- In phase II-III trials, oral bexarotene (300 mg/m²/day) achieved a 54% response rate in early-stage CTCL and 45–55% in advanced stages, with median response durations exceeding 299 days .
- Common side effects include reversible hypertriglyceridemia (79% of patients), hypothyroidism (40%), and headache (47%) .
Beyond Oncology :
- Repurposed for neurodegenerative diseases: Enhances β-amyloid clearance in Alzheimer’s models via RXR/PPARγ activation and promotes neuroprotection in ischemic stroke by modulating neutrophil polarization .
This compound’s limitations—notably metabolic toxicity and moderate potency—have driven the development of novel rexinoids. Below is a systematic comparison with structural analogs and functionally related compounds.
Structural Analogs and Modifications
Pharmacodynamic Comparisons
EC50 Values :
Binding Affinity :
Transcriptional Activation Profiles
- SREBP Promoter Activation: Compounds 3 and 9 reduce SREBP activation (vs. Compounds 5, 6, 8, 11, and 14 increase SREBP activation, correlating with hypertriglyceridemia risk .
Gene Regulation :
Metabolic Stability and Toxicity
- This compound Metabolites : 6-hydroxy-bexarotene (major metabolite) exhibits <10% RXR activity, minimizing off-target effects .
- A77 : Hydroxyl substitution improves solubility (LogS similar to this compound) without increasing toxicity .
- Compound 9 : Reduced SREBP activation may mitigate hypertriglyceridemia .
Clinical and Preclinical Efficacy
生物活性
Bexarotene, a synthetic retinoid, is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). It functions as a selective agonist for retinoid X receptors (RXR), which plays a crucial role in regulating gene expression involved in cell differentiation, apoptosis, and proliferation. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, safety profile, and relevant case studies.
This compound exerts its effects through several biological pathways:
- RXR Homodimerization : this compound binds to RXR, leading to homodimerization and subsequent activation of RXR response elements (RXRE) in target genes. This process modulates the expression of genes involved in apoptosis and cell cycle regulation .
- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in malignant T-cells from patients with CTCL. Specifically, it has been shown to trigger apoptosis in CD4+ T cells from patients with high tumor burdens .
- Inhibition of Cytokine Production : this compound reduces the production of interleukin-4 (IL-4) by peripheral blood mononuclear cells, which is significant for managing inflammatory responses associated with CTCL .
Clinical Efficacy
This compound has demonstrated efficacy in various clinical studies:
- Response Rates : In a multicenter phase II trial involving Japanese patients with CTCL, the overall response rate (ORR) was 53.8%, with a median time to response of 58 days. Notably, some patients maintained responses for over 1600 days .
- Long-Term Safety : A long-term follow-up study indicated that while this compound is generally well-tolerated, common adverse effects include hypothyroidism (93.8% incidence) and hyperlipidemia. These effects were manageable with appropriate medical intervention .
Study 1: Efficacy in Advanced CTCL
A study assessed the efficacy of this compound in advanced-stage CTCL patients. Among 33 evaluable patients, 11 achieved a partial response (35% response rate), with a median progression-free survival (PFS) of 4.8 months .
Study 2: Combination Therapy
In another trial combining this compound with carboplatin for non-small cell lung cancer, the drug's ability to repress tumor proliferation was evaluated. The results indicated that this compound could enhance therapeutic outcomes when used alongside traditional chemotherapeutics .
Adverse Effects and Management
The adverse effects associated with this compound are significant but manageable:
Adverse Effect | Incidence (%) | Management Strategy |
---|---|---|
Hypothyroidism | 93.8 | Levothyroxine supplementation |
Hypercholesterolemia | 77 | Dietary management and statins |
Hypertriglyceridemia | 77 | Dietary management and fibrates |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Bexarotene’s mechanism of action as a retinoid X receptor (RXR) agonist?
- Methodological Answer : Prioritize in vitro models (e.g., RXR-transfected cell lines) to isolate receptor-binding kinetics . For in vivo studies, murine models of cutaneous T-cell lymphoma (CTCL) are widely used to evaluate tumor regression and RXR pathway activation. Include controls for off-target effects by comparing results with RXR knockout models .
Q. How can researchers standardize protocols for this compound solubility and stability in preclinical studies?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring concentrations ≤10% to avoid cellular toxicity. Validate stability via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions. Document batch-specific variations in purity and storage conditions (e.g., -80°C for long-term stability) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies in animal models, Kaplan-Meier curves with log-rank tests are recommended .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in solid tumors versus hematological malignancies be resolved?
- Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., tumor microenvironment differences). Validate findings through in vivo comparative studies with standardized dosing regimens and endpoint definitions (e.g., RECIST criteria for solid tumors vs. lymph node biopsy for CTCL) .
Q. What strategies optimize this compound’s therapeutic index when combined with other retinoids or chemotherapy agents?
- Methodological Answer : Use factorial design experiments to test interactions between this compound and co-administered drugs. Measure synergistic/antagonistic effects via combination index (CI) calculations (e.g., Chou-Talalay method). Prioritize pharmacokinetic profiling to assess drug-drug interactions (e.g., CYP450 enzyme modulation) .
Q. How can researchers address variability in RXR isoform selectivity across different tissue types?
- Methodological Answer : Employ isoform-specific siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate RXRα, β, and γ contributions. Validate selectivity via electrophoretic mobility shift assays (EMSAs) and co-crystallization studies. Cross-reference findings with tissue-specific RNA-seq datasets (e.g., GTEx Portal) .
Q. What methodologies best characterize this compound’s off-target effects on lipid metabolism pathways?
- Methodological Answer : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in hepatocyte models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated lipid synthesis genes. Validate findings in hyperlipidemia-prone animal models (e.g., ApoE⁻/⁻ mice) .
Q. How do epigenetic modifications influence resistance mechanisms in this compound-treated CTCL patients?
- Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) and ChIP-seq (H3K27ac) on longitudinal patient samples. Correlate methylation patterns with clinical response using Cox proportional hazards models. Validate candidate resistance genes via organoid-based drug screening .
Q. Data Analysis and Reproducibility
Q. What steps ensure reproducibility in this compound studies given batch-to-batch variability in commercial reagents?
- Methodological Answer : Mandate third-party validation of compound purity (e.g., NMR, mass spectrometry) and include lot numbers in publications. Use internal reference standards (e.g., stable isotope-labeled this compound) for quantitative assays. Share raw data and analysis scripts via repositories like Zenodo or Figshare .
Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
- Methodological Answer : Re-evaluate preclinical models for clinical translatability (e.g., patient-derived xenografts vs. cell-line-derived models). Apply PICO framework (Population, Intervention, Comparison, Outcome) to refine trial inclusion criteria. Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data .
特性
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040619 | |
Record name | Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown. | |
Record name | Bexarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to white powder | |
CAS No. |
153559-49-0 | |
Record name | Bexarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bexarotene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bexarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bexarotene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。